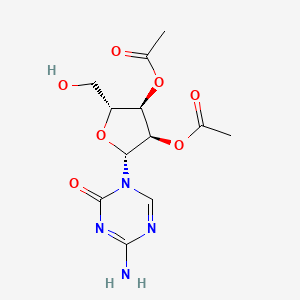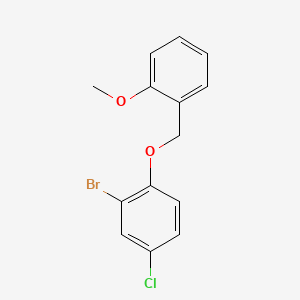
2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene is an organic compound that belongs to the class of substituted benzenes It is characterized by the presence of bromine, chlorine, and a methoxybenzyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene can be achieved through several synthetic routes. One common method involves the use of a Suzuki–Miyaura coupling reaction. This reaction typically employs a palladium catalyst and a boronic acid derivative to form the desired carbon-carbon bond . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) can be used to replace halogen atoms with nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the methoxy group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenes, while oxidation and reduction can lead to the formation of different functionalized derivatives.
Scientific Research Applications
2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It can be employed in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene depends on its specific application. In organic synthesis, it acts as a reactant that undergoes various chemical transformations. In medicinal chemistry, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-1-methoxybenzene: This compound is similar in structure but lacks the methoxybenzyl group.
2-Chloro-4-methoxybenzyl bromide: Another related compound with a different substitution pattern.
Uniqueness
2-Bromo-4-chloro-1-((2-methoxybenzyl)oxy)benzene is unique due to the presence of both bromine and chlorine atoms, as well as the methoxybenzyl group. This combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C14H12BrClO2 |
|---|---|
Molecular Weight |
327.60 g/mol |
IUPAC Name |
2-bromo-4-chloro-1-[(2-methoxyphenyl)methoxy]benzene |
InChI |
InChI=1S/C14H12BrClO2/c1-17-13-5-3-2-4-10(13)9-18-14-7-6-11(16)8-12(14)15/h2-8H,9H2,1H3 |
InChI Key |
XADDCNLHCSSVJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


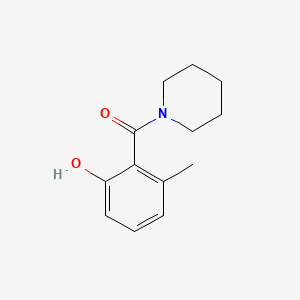
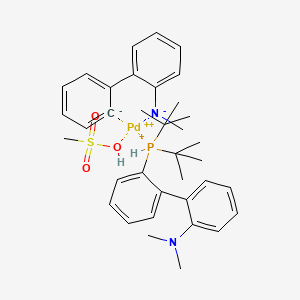
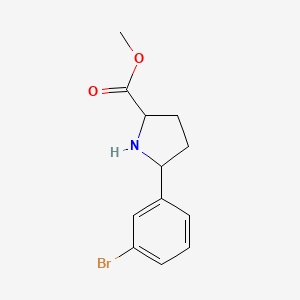
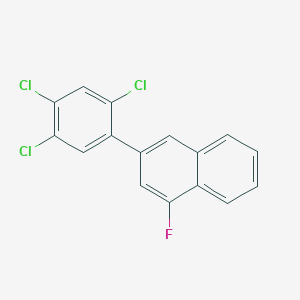
![N-[3-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B14770495.png)
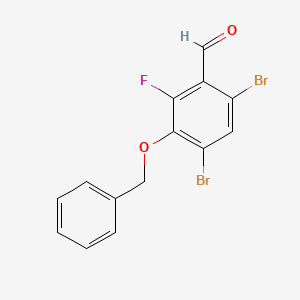

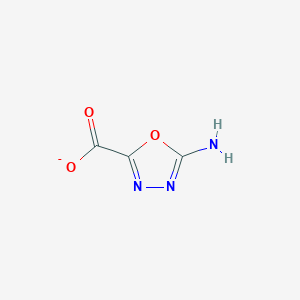
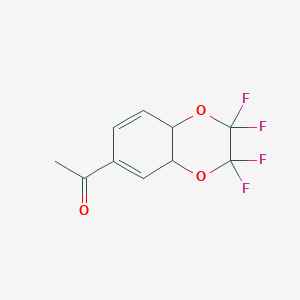
![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.2.1]heptan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14770528.png)
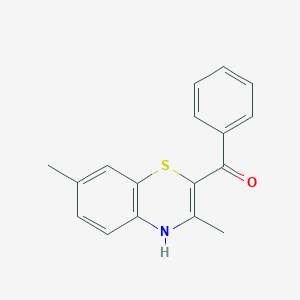
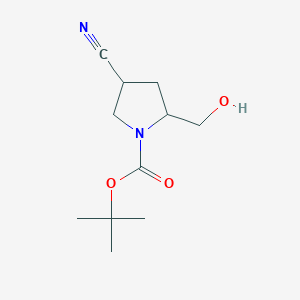
![(1R)-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14770545.png)
